3-{[1-(tert-Butoxycarbonyl)-3-pyrrolidinyl]methyl}benzoic acid 3-{[1-(tert-Butoxycarbonyl)-3-pyrrolidinyl]methyl}benzoic acid
Brand Name: Vulcanchem
CAS No.: 1158746-41-8
VCID: VC3046135
InChI: InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-8-7-13(11-18)9-12-5-4-6-14(10-12)15(19)20/h4-6,10,13H,7-9,11H2,1-3H3,(H,19,20)
SMILES: CC(C)(C)OC(=O)N1CCC(C1)CC2=CC(=CC=C2)C(=O)O
Molecular Formula: C17H23NO4
Molecular Weight: 305.4 g/mol

3-{[1-(tert-Butoxycarbonyl)-3-pyrrolidinyl]methyl}benzoic acid

CAS No.: 1158746-41-8

Cat. No.: VC3046135

Molecular Formula: C17H23NO4

Molecular Weight: 305.4 g/mol

* For research use only. Not for human or veterinary use.

3-{[1-(tert-Butoxycarbonyl)-3-pyrrolidinyl]methyl}benzoic acid - 1158746-41-8

Specification

CAS No. 1158746-41-8
Molecular Formula C17H23NO4
Molecular Weight 305.4 g/mol
IUPAC Name 3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]methyl]benzoic acid
Standard InChI InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-8-7-13(11-18)9-12-5-4-6-14(10-12)15(19)20/h4-6,10,13H,7-9,11H2,1-3H3,(H,19,20)
Standard InChI Key LGSBBCGSNLYKOI-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(C1)CC2=CC(=CC=C2)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)CC2=CC(=CC=C2)C(=O)O

Introduction

Structural Characteristics and Classification

Chemical Identity and Structure

3-{[1-(tert-Butoxycarbonyl)-3-pyrrolidinyl]methyl}benzoic acid belongs to the class of protected amino acid derivatives and heterocyclic compounds. Its structure comprises three key components: a pyrrolidine ring protected with a Boc group, a benzoic acid moiety, and a methylene bridge connecting these two functional groups. The compound represents an important structural motif in medicinal chemistry, particularly as a building block for compounds targeting central nervous system receptors.

The structural features include:

  • A five-membered pyrrolidine ring with nitrogen at position 1

  • A tert-butoxycarbonyl (Boc) protecting group on the nitrogen

  • A methylene (-CH₂-) bridge connecting the pyrrolidine at position 3 to a phenyl ring

  • A carboxylic acid group at position 3 of the phenyl ring

Based on structural analysis and comparison with similar compounds, the estimated molecular formula would be C₁₇H₂₃NO₄, with a theoretical molecular weight of approximately 305 g/mol.

Structural Comparison with Related Compounds

The compound shares structural similarities with other pyrrolidine and piperidine derivatives described in the literature. Table 1 presents a comparison between the target compound and structurally related molecules.

Table 1: Comparison of 3-{[1-(tert-Butoxycarbonyl)-3-pyrrolidinyl]methyl}benzoic acid with Related Compounds

CompoundMolecular FormulaHeterocyclic CoreBridge to PhenylPosition of ConnectionKey Difference
3-{[1-(tert-Butoxycarbonyl)-3-pyrrolidinyl]methyl}benzoic acidC₁₇H₂₃NO₄ (estimated)PyrrolidineMethylene (-CH₂-)Position 3 of pyrrolidineTarget compound
(R)-3-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)benzoic acidC₁₆H₂₁NO₄PyrrolidineDirect connectionPosition 3 of pyrrolidineLacks methylene bridge
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acidC₁₇H₂₃NO₄PiperidineDirect connectionPosition 4 of piperidine6-membered ring vs. 5-membered ring

The presence of the methylene bridge in the target compound provides greater conformational flexibility compared to directly connected analogs, which may influence its binding properties and chemical reactivity.

Physical and Chemical Properties

Spectroscopic Properties

Based on its structural features, 3-{[1-(tert-Butoxycarbonyl)-3-pyrrolidinyl]methyl}benzoic acid would exhibit characteristic spectroscopic patterns:

NMR Spectroscopy:

  • ¹H NMR would show a distinctive singlet at approximately 1.4-1.5 ppm for the tert-butyl group (9H), multiplets for the pyrrolidine ring protons (1.5-3.5 ppm), signals for the methylene bridge (2.5-3.0 ppm), and aromatic protons from the benzoic acid moiety (7.0-8.0 ppm)

  • ¹³C NMR would display signals for the carbonyl carbons of both the Boc group and the carboxylic acid (155-175 ppm), aromatic carbons (125-140 ppm), and aliphatic carbons including the distinctive tert-butyl signals (28-80 ppm)

IR Spectroscopy:

  • Characteristic absorption bands would include O-H stretching of the carboxylic acid (3200-2800 cm⁻¹), C=O stretching of both the carboxylic acid and carbamate (1700-1650 cm⁻¹), and C-N stretching (1200-1020 cm⁻¹)

Synthetic Approaches and Preparation

General Synthetic Routes

Based on synthetic protocols for structurally similar compounds, several routes could be employed to synthesize 3-{[1-(tert-Butoxycarbonyl)-3-pyrrolidinyl]methyl}benzoic acid:

Route 1: Starting from appropriately substituted pyrrolidine
This approach would involve:

  • Protection of the pyrrolidine nitrogen with a Boc group

  • Functionalization at position 3 of the pyrrolidine ring

  • Coupling with an appropriate benzoic acid derivative

Route 2: Construction of the pyrrolidine ring
This approach would build the heterocyclic core with the benzoic acid component already in place.

Applications and Significance

Role in Medicinal Chemistry

3-{[1-(tert-Butoxycarbonyl)-3-pyrrolidinyl]methyl}benzoic acid likely serves several important functions in medicinal chemistry:

  • Building block for drug candidates:

    • The protected pyrrolidine structure is found in numerous pharmaceutically active compounds

    • The carboxylic acid group provides a convenient handle for further derivatization

  • Intermediate in the synthesis of receptor ligands:

    • Pyrrolidine-containing compounds often target neurological receptors

    • The presence of the benzoic acid moiety allows for the introduction of additional binding elements

  • Scaffold for structure-activity relationship studies:

    • The methylene bridge provides conformational flexibility that can be exploited in SAR studies

    • The Boc group can be selectively removed to enable further modifications at the nitrogen

Chemical Reactivity and Transformations

Functional Group Reactivity

3-{[1-(tert-Butoxycarbonyl)-3-pyrrolidinyl]methyl}benzoic acid contains several reactive functional groups that enable diverse chemical transformations:

Carboxylic Acid Functionality:

  • Esterification with alcohols

  • Amide formation with amines

  • Reduction to primary alcohol

  • Activation and coupling to form more complex structures

Boc-Protected Amine:

  • Acid-mediated deprotection (typically using TFA in DCM)

  • Reveals a secondary amine for further functionalization

  • The standard deprotection conditions would be similar to those used for compounds like tert-butyl (1-ethylpyrrolidin-3-yl)carbamate

Methylene Bridge:

  • Provides a site for potential functionalization via C-H activation

  • Contributes to the conformational flexibility of the molecule

ModificationReagentsTarget FunctionalityPotential Application
EsterificationR-OH, DMAP, DCCMethyl/ethyl/tert-butyl esterImproved lipophilicity
Amide formationR-NH₂, HATU, DIPEAPrimary/secondary amideEnhanced binding interactions
Boc deprotectionTFA, DCMFree secondary amineSite for further derivatization
N-alkylationR-X, base (after deprotection)Tertiary amineModulation of basicity/lipophilicity
ReductionLiAlH₄ or BH₃Benzyl alcoholChange in hydrogen bonding properties

Analytical Methods and Characterization

Structure Verification

Structure verification would typically involve a combination of techniques:

  • NMR analysis:

    • Confirmation of the pyrrolidine ring protons and their coupling patterns

    • Verification of the methylene bridge connecting the pyrrolidine and benzoic acid moieties

    • Identification of the tert-butyl signals characteristic of the Boc group

  • Mass spectrometry:

    • Molecular ion peak corresponding to the expected molecular weight

    • Fragmentation pattern including characteristic loss of the Boc group (M-100)

    • High-resolution data to confirm the molecular formula

  • X-ray crystallography:

    • If crystalline material can be obtained, single-crystal X-ray diffraction would provide definitive structural confirmation

    • Would also reveal the absolute configuration if the compound is chiral

Structure-Activity Relationship Considerations

Structural Elements Affecting Activity

When considering 3-{[1-(tert-Butoxycarbonyl)-3-pyrrolidinyl]methyl}benzoic acid as a potential pharmacophore or intermediate in drug development, several structural features would influence its biological activity:

Comparison with Biologically Active Analogs

The structural features of 3-{[1-(tert-Butoxycarbonyl)-3-pyrrolidinyl]methyl}benzoic acid can be compared with known bioactive compounds:

  • Pyrrolidine-containing drugs:

    • Many drugs contain the pyrrolidine scaffold including certain antibiotics, antidepressants, and cognitive enhancers

    • The position of substitution on the pyrrolidine ring significantly affects activity

  • Benzoic acid derivatives in medicine:

    • Numerous pharmacologically active compounds contain benzoic acid moieties

    • The position of substitution on the aromatic ring can dramatically alter biological activity

  • Effect of the methylene bridge:

    • The additional carbon between the heterocycle and aromatic ring alters the compound's conformational space

    • This spatial arrangement may impact receptor binding and selectivity

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